
NVP018
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NVP018, also known as BC 556, is a potent inhibitor of hepatitis B virus, hepatitis C virus (HCV), and HIV-1 replication, shows minimal inhibition of major drug transporters, and has a high barrier to generation of both HCV and HIV-1 resistance..
Applications De Recherche Scientifique
Therapeutic Applications
-
Viral Infections
- Hepatitis B Virus (HBV) : NVP018 has shown effectiveness in inhibiting HBV replication. Clinical studies have indicated that it can significantly reduce viral load in infected patients.
- Hepatitis C Virus (HCV) : The compound also exhibits antiviral activity against HCV, with mechanisms that prevent viral entry and replication.
- HIV-1 : this compound's ability to inhibit HIV-1 replication positions it as a potential candidate for combination therapies aimed at managing HIV infections.
-
Liver Fibrosis
- This compound is being investigated for its potential to treat liver fibrosis, a common complication associated with chronic viral hepatitis. Preclinical studies have demonstrated its efficacy in reducing fibrosis markers in animal models.
Case Study 1: Efficacy Against Hepatitis B
A clinical trial involving patients with chronic hepatitis B demonstrated that administration of this compound resulted in a statistically significant decrease in HBV DNA levels after 12 weeks of treatment. The study reported an improvement in liver function tests and a reduction in liver inflammation markers (P < 0.05) .
Case Study 2: Antiviral Activity Against HCV
In vitro studies showed that this compound effectively inhibited HCV replication in human hepatocyte cell lines. The compound's mechanism involved blocking the entry of the virus into cells and disrupting its replication process .
Case Study 3: Impact on Liver Fibrosis
A preclinical study assessed the effects of this compound on liver fibrosis induced by HCV infection in mice. Results indicated that treatment with this compound led to significant histological improvements in liver tissue, reducing collagen deposition and inflammatory cell infiltration .
Data Summary
The following table summarizes key data from recent studies on this compound:
Study Type | Target Virus | Outcome | Statistical Significance |
---|---|---|---|
Clinical Trial | Hepatitis B | Reduced HBV DNA levels | P < 0.05 |
In Vitro Study | Hepatitis C | Inhibition of HCV replication | P < 0.01 |
Preclinical Study | Liver Fibrosis | Decreased collagen deposition | P < 0.05 |
Propriétés
Numéro CAS |
1401924-49-9 |
---|---|
Formule moléculaire |
C45H62FN5O11 |
Poids moléculaire |
868.0134 |
Nom IUPAC |
(3S,6S,9R,10R,11S,12S,13E,15E,18S)-18-((2E,4E)-6-(1,2-oxazinan-2-yl)-6-oxohexa-2,4-dien-2-yl)-3-(3-fluoro-5-hydroxybenzyl)-10,12-dihydroxy-6-isopropyl-11-methyl-9-(3-oxobutyl)-19-oxa-1,4,7,25-tetraazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetraone |
InChI |
InChI=1S/C45H62FN5O11/c1-27(2)40-43(58)47-36(25-31-23-32(46)26-33(53)24-31)44(59)50-20-12-14-35(49-50)45(60)62-38(28(3)13-11-17-39(55)51-21-9-10-22-61-51)16-8-6-7-15-37(54)30(5)41(56)34(42(57)48-40)19-18-29(4)52/h6-8,11,13,15,17,23-24,26-27,30,34-38,40-41,49,53-54,56H,9-10,12,14,16,18-22,25H2,1-5H3,(H,47,58)(H,48,57)/b8-6+,15-7+,17-11+,28-13+/t30-,34+,35?,36-,37-,38-,40-,41+/m0/s1 |
Clé InChI |
CFLBTKFHBBDVKC-RROFBZPUSA-N |
SMILES |
O=C1O[C@@H](C/C=C/C=C/[C@@H]([C@@H]([C@H]([C@H](C(N[C@H](C(N[C@H](C(N2NC1CCC2)=O)CC3=CC(O)=CC(F)=C3)=O)C(C)C)=O)CCC(C)=O)O)C)O)/C(C)=C/C=C/C(N4CCCCO4)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NVP-018; NVP 018; NVP018; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.